3’-Deoxy-3’-fluorouridine is a purine nucleoside analogue . It has broad antitumor activity targeting indolent lymphoid malignancies . The anticancer mechanisms in this process rely on the inhibition of DNA synthesis and the induction of apoptosis .
The synthesis of 3’-Deoxy-3’-fluorouridine involves a high radiochemical yield process . This process uses (5’-O-dimethoxytrityl-2’-deoxy-3’-O-nosyl-beta-D-threo pentofuranosyl) thymine and its 3-N-BOC-protected analogue as a labeling precursor .
The molecular formula of 3’-Deoxy-3’-fluorouridine is C9H11FN2O5 . Its average mass is 246.192 Da and its monoisotopic mass is 246.065201 Da .
3’-Deoxy-3’-fluorouridine is involved in various chemical reactions. For instance, it has been reported that two 3’-deoxy-3’-fluoro–substituted nucleosides, 3’-deoxy-3’-fluoroguanosine and 3’-deoxy-3’-fluorouridine, did not suppress multiplication of tick-borne encephalitis virus in PS cells .
The physical and chemical properties of 3’-Deoxy-3’-fluorouridine include a molecular formula of C9H11FN2O5 . It has an average mass of 246.192 Da and a monoisotopic mass of 246.065201 Da .
3'-Deoxy-3'-fluorouridine is derived from uridine, a naturally occurring nucleoside composed of a ribose sugar and the nitrogenous base uracil. The introduction of a fluorine atom at the 3' position enhances its stability and alters its interaction with enzymes involved in nucleic acid metabolism. This compound falls under the broader category of fluorinated nucleosides, which have garnered attention for their potential as antiviral agents and probes for enzymatic functions .
The synthesis of 3'-deoxy-3'-fluorouridine typically involves several key steps. One common method is the conversion of uridine to its fluorinated derivative through nucleophilic substitution reactions.
These methods highlight the versatility in synthesizing this compound, although challenges remain in optimizing yield and purity.
The molecular structure of 3'-deoxy-3'-fluorouridine can be described as follows:
Nuclear Magnetic Resonance (NMR) spectroscopy has shown that the sugar ring adopts an S conformation, which is favored due to steric effects introduced by the fluorine substitution .
3'-Deoxy-3'-fluorouridine participates in several chemical reactions that are critical for its biological activity:
The mechanism of action for 3'-deoxy-3'-fluorouridine primarily involves its role as an antiviral agent:
This mechanism is particularly relevant in targeting viruses such as human immunodeficiency virus and hepatitis viruses, where nucleotide analogs play a crucial role in treatment strategies .
The physical and chemical properties of 3'-deoxy-3'-fluorouridine contribute to its functionality:
These properties make it suitable for both laboratory research and potential therapeutic applications .
The applications of 3'-deoxy-3'-fluorouridine are diverse:
The synthesis of fluorinated nucleosides has evolved from labor-intensive manual procedures to sophisticated automated platforms, driven by the need for reproducibility and high radiochemical yields in positron emission tomography (PET) tracer production. Early methodologies for synthesizing 3'-substituted fluoronucleosides like 3'-deoxy-3'-[¹⁸F]fluorothymidine ([¹⁸F]FLT) relied on multi-step manual processes with radiochemical yields of 13–20% and synthesis times exceeding 85 minutes [4] [5]. These protocols faced challenges in precursor design, particularly the susceptibility of the pyrimidine ring to degradation during fluorination. A breakthrough emerged with the introduction of N-Boc-protected nosylate precursors (e.g., 3-N-t-butoxycarbonyl-1-[5'-O-(4,4'-dimethoxytrityl)-2'-deoxy-3'-O-nosyl-β-ᴅ-threopentofuranosyl]thymine), which improved resistance to harsh fluorination conditions [1] [4].
The adaptation of commercial [¹⁸F]FDG synthesizers (e.g., TracerLab Mx) marked a transformative advancement. By reconfiguring disposable cassettes—removing alumina N and C18 Sep-Pak cartridges and rerouting tubing—resisters achieved fully automated production of [¹⁸F]FLT with decay-corrected yields of 50.5 ± 5.2% (n = 28) within 60 minutes. Key optimizations included:
Table 1: Evolution of Key Fluorinated Nucleoside Synthesis Parameters
Synthesis Parameter | Early Manual Methods | Automated Systems |
---|---|---|
Precursor Type | Unprotected nosylate | N-Boc-nosylate |
Radiochemical Yield | 13–20% (decay-corrected) | 48–51% (decay-corrected) |
Reaction Time | >85 min | 50–60 min |
Temperature Profile | Single-step | Multi-zone (85–150°C) |
Reproducibility (n) | <10 batches | 28–38 batches |
Semiautomatic systems using thymidine derivatives further demonstrated scalability, maintaining 37.9% yields with 37 GBq starting activity, confirming the robustness of fluorine-18 incorporation under optimized precursor stoichiometry [2].
The 3'-fluorine substituent in 3'-deoxy-3'-fluorouridine imposes critical stereoelectronic effects that "lock" the ribose ring into specific conformations, altering substrate recognition by viral and cellular kinases. Fluorine’s electronegativity (3.98 on the Pauling scale) induces a gauche effect with the adjacent 4'-oxygen, stabilizing the ribose in the C3'-endo (North) conformation. This contrasts with natural uridine’s equilibrium between C2'-endo (South) and C3'-endo states [3] [6]. Computational analyses reveal:
These conformational changes enhance selectivity for kinases like thymidine kinase 1 (TK1), which preferentially phosphorylates substrates in the C3'-endo conformation during the S-phase of cell division. However, they also reduce incorporation into DNA by DNA polymerases, which require the C2'-endo form. This dichotomy explains 3'-deoxy-3'-fluorouridine’s mechanism: metabolic trapping as 3'-deoxy-3'-fluorouridine monophosphate without significant genomic integration [5] [6].
Table 2: Impact of 3'-Fluorine Substitution on Ribose Conformation and Enzyme Recognition
Conformational Parameter | Natural Uridine | 3'-Deoxy-3'-fluorouridine | Biological Consequence |
---|---|---|---|
Dominant Sugar Pucker | C2'-endo / C3'-endo equilibrium | C3'-endo (locked) | Selective TK1 phosphorylation |
Pseudorotation Barrier | Low (ΔP > 30°) | High (ΔP < 10°) | Reduced polymerase incorporation |
Glycosidic Torsion (χ) | Anti (∼−120°) | Anti (∼−130°) | Maintained base positioning |
O4'-C1'-N1-C2 Dihedral | ∼−20° | ∼−25° | Enhanced kinase binding |
Modifications at other positions synergize with 3'-fluorine locking: 5-fluorine on the uracil base augments electrostatic complementarity with TK1’s hydrophobic active site, while 2'-arabino-fluoro substitution destabilizes the C3'-endo form, diminishing antiviral activity [3] [7].
Computational strategies have become indispensable for predicting the efficacy of fluorine substitutions in nucleoside analogs. Density Functional Theory (DFT) calculations at the B3LYP/6-31G* level quantify how 3'-fluorine alters electronic properties and binding affinities. Key findings include:
Molecular dynamics (MD) simulations (AMBER force field) model interactions with viral polymerases. For Zika virus NS5 RNA-dependent RNA polymerase (RdRp), 3'-deoxy-3'-fluorouridine triphosphate:
Machine learning models now accelerate analog screening. Random forest classifiers trained on 28 fluoro-nucleosides identify two determinants of anti-flaviviral efficacy:
Table 3: Computational Validation of 3'-Deoxy-3'-fluorouridine Derivatives
Computational Method | Key Prediction | Experimental Validation |
---|---|---|
DFT (B3LYP/6-31G*) | C3'-endo conformation 4.2 kcal/mol more stable than C2'-endo | NMR coupling constants (JH2'-H3' = 9.8 Hz) |
MD Simulation (RdRp) | Mg²⁺ displacement >0.5 Å | Reduced catalytic rate (kcat = 0.05 s⁻¹) |
Machine Learning Classifier | 92% accuracy identifying active anti-flaviviral fluoronucleosides | Confirmed in TBEV/WNV plaque assays |
These tools enable in silico optimization, such as pro-drug modifications (e.g., McGuigan ProTide) to bypass rate-limiting phosphorylation [7].
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